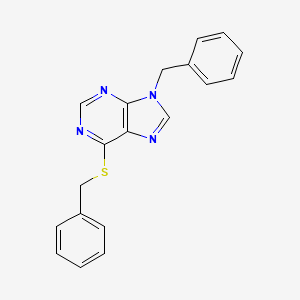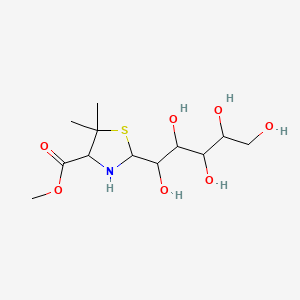
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one is a heterocyclic compound that features an oxazole ring substituted with acetyl, methoxyphenyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with acetylacetone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Catalyst: Base such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.
科学的研究の応用
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
5-Acetyl-2-phenyl-1,3-oxazol-4(5h)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Acetyl-2-(4-hydroxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one: Contains a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of acetyl, methoxyphenyl, and methyl groups in the oxazole ring provides a distinct chemical profile that can be leveraged in various applications.
特性
CAS番号 |
18354-43-3 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
5-acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H13NO4/c1-8(15)13(2)12(16)14-11(18-13)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3 |
InChIキー |
MLCDCEYVXVYODO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)



![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)

![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)


